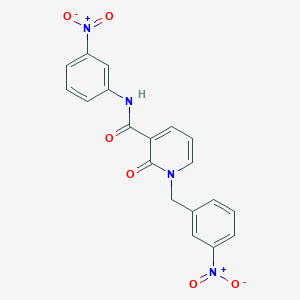

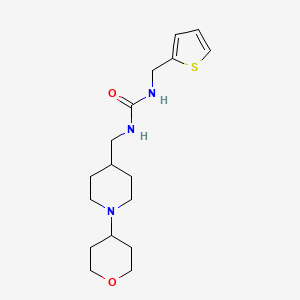

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of isothiazolone derivatives, as mentioned in the first paper, involves a two-stage process where a linear oxamate is formed and subsequently cyclized to produce the heterocycle . Although the specific synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide is not described, it is likely that a similar approach could be used, starting with appropriate sulfamide and oxalate precursors, followed by cyclization and further functionalization to introduce the hydroxyethyl group.

Molecular Structure Analysis

The molecular structure of isothiazolone derivatives is characterized by a 1,1-dioxide substitution on the isothiazolidin ring, which is a common feature in the compound of interest . The presence of this moiety suggests that the compound may have similar reactivity and electronic properties to those described in the first paper.

Chemical Reactions Analysis

The first paper suggests that the isothiazolone derivatives can form stable complexes with solvents such as dimethylformamide . This indicates that N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide may also form similar complexes, which could be relevant in understanding its solubility and reaction behavior in different media.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide are not directly reported, the structure suggests that it would exhibit properties typical of oxalamides and isothiazolone dioxides. These might include moderate solubility in polar organic solvents, potential antibacterial activity as seen in oxazolidinone derivatives , and a certain degree of stability due to the presence of the 1,1-dioxide group.

Applications De Recherche Scientifique

Antibacterial Applications

Oxazolidinones, such as N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide, are recognized for their unique mechanism of inhibiting bacterial protein synthesis. Studies have highlighted the in vitro effectiveness of oxazolidinone analogs against a wide range of clinically significant pathogens, including both Gram-positive and Gram-negative bacteria, without the development of rapid resistance (Zurenko et al., 1996). The lack of cross-resistance with other common antibiotics in strains resistant to them, such as vancomycin-resistant enterococci and penicillin-resistant pneumococci, further underscores the potential of oxazolidinones as a novel therapeutic option (Brickner et al., 1996).

Antimicrobial Efficacy

The antimicrobial efficacy of oxazolidinones extends to challenging infections like actinomycetoma produced by Nocardia brasiliensis, where novel oxazolidinone prodrugs have shown significant therapeutic effects in vivo (Espinoza-González et al., 2008). This suggests their applicability in treating mycetoma and possibly other infections caused by similarly hard-to-treat pathogens.

Synthesis and Structural Analysis

Research on oxazolidinones has also delved into the synthesis of new heterocyclic compounds based on this core structure, aiming to explore their biological activity and potential applications (Tlekhusezh et al., 1996; Chernysheva et al., 1999). These studies contribute to a deeper understanding of the chemical properties and potential modifications to enhance the therapeutic profile of oxazolidinones.

Propriétés

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(2-hydroxyethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c1-10-3-4-11(17-6-2-8-23(17,21)22)9-12(10)16-14(20)13(19)15-5-7-18/h3-4,9,18H,2,5-8H2,1H3,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIAAFJSLHSYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(2-hydroxyethyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2515209.png)

![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515218.png)

![3'-(3-Chlorophenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2515220.png)

![5-Cyclopropyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2515222.png)

![1-[(3R,4R)-4-Fluoro-3-hydroxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2515223.png)